3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
3-(4-CHLOROPHENYL)-N-(2-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused bicyclic structure, which includes a pyrazole ring fused to a pyrimidine ring. The presence of chloro and fluoro substituents on the phenyl rings adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-N-(2-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common approach is the condensation of 4-chlorobenzaldehyde with 2-fluoroaniline, followed by cyclization with a suitable pyrazole precursor under acidic or basic conditions . The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-N-(2-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(4-CHLOROPHENYL)-N-(2-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-N-(2-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Similar in structure but with different substituents, leading to varied biological activities.
Pyrazolo[3,4-d]pyrimidine: Another fused bicyclic compound with distinct chemical properties and applications.
Uniqueness
3-(4-CHLOROPHENYL)-N-(2-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific substituents and the resulting biological activities. The presence of both chloro and fluoro groups enhances its potential as a bioactive compound, making it a valuable target for further research and development .
Properties
Molecular Formula |
C19H14ClFN4O2 |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C19H14ClFN4O2/c20-12-7-5-11(6-8-12)13-10-22-25-16(9-17(26)24-18(13)25)19(27)23-15-4-2-1-3-14(15)21/h1-8,10,16H,9H2,(H,23,27)(H,24,26) |
InChI Key |
IWOMCSCWOPVQSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=C(C=N2)C3=CC=C(C=C3)Cl)NC1=O)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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